2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring that is substituted with a fluorinated iodophenyl group and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications. The molecular formula of this compound is CHFINO, and it has the CAS number 477870-84-1.
This compound can be classified under heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities. Its structure includes both halogenated phenyl groups and a furan moiety, contributing to its unique chemical properties and potential reactivity in biological systems. The presence of fluorine and iodine atoms enhances its electronic characteristics, making it a candidate for various applications in medicinal chemistry.
The synthesis of 2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine typically involves multi-step organic reactions. The common synthetic routes include:
In industrial settings, the synthesis may be optimized for scale-up, focusing on yield, purity, and cost-effectiveness. Techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency.
The molecular structure of 2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine consists of a pyrimidine core with specific substituents that influence its reactivity and interactions:
The furan-pyrimidine hybrid architecture embodies a privileged scaffold in kinase inhibitor design due to its versatile pharmacophoric properties. Pyrimidine serves as a central pharmacophore that effectively mimics the purine ring of ATP, enabling competitive binding at the kinase catalytic site [1]. This core structure provides three key hydrogen-bonding vectors (N1, C2-NH₂, and N3) that facilitate interactions with kinase hinge regions—a critical feature conserved across >80% of ATP-competitive kinase inhibitors [9].
The fused furan moiety introduces enhanced π-stacking capability through its electron-rich heteroaromatic system while maintaining favorable logP values (typically 1.8-2.5) that balance membrane permeability and aqueous solubility [1] [9]. This hybrid configuration demonstrates exceptional kinase polypharmacology, with documented activity against VEGFR-2, PDGFR, FGFR, and B-Raf kinases. The furan's oxygen atom frequently participates in critical hydrogen bonding with kinase catalytic residues, as observed in crystallographic studies of furan-containing inhibitors bound to VEGFR-2 [6].
Table 1: Kinase Inhibition Profiles of Representative Furan-Pyrimidine Hybrids
Compound | VEGFR-2 IC₅₀ (nM) | PDGFR IC₅₀ (nM) | B-Raf IC₅₀ (nM) | Structural Features |
---|---|---|---|---|
2-(4-Chlorophenyl) derivative | 18 ± 2 | 42 ± 5 | 210 ± 15 | 4-Cl phenyl at pyrimidine-C2 |
2-(3-Bromophenyl) variant | 9 ± 1 | 28 ± 3 | 185 ± 20 | 3-Br phenyl at pyrimidine-C2 |
Target compound | 5 ± 0.5* | 15 ± 2* | 90 ± 10* | 3-F,4-I phenyl at pyrimidine-C2 |
*Predicted values based on QSAR modeling of halogenated analogs [1] [9]
The strategic incorporation of ortho-fluorine and para-iodine substituents on the phenyl ring exemplifies advanced bioisosteric optimization. Fluorine acts as a hydrogen isostere with profound electronic effects: the strong C-F bond (485 kJ/mol) increases metabolic stability by blocking cytochrome P450-mediated hydroxylation at C3, while its high electronegativity (3.98 Pauling scale) induces a positive electrostatic potential on the adjacent C4 position, enhancing halogen bonding with protein carbonyl groups [1] [8]. This ortho-fluoro configuration improves membrane permeability by reducing polar surface area (PSA) by ~20 Ų compared to hydroxyl analogs [8].
Iodine serves as a hydrophobic bioisostere for bulky alkyl groups while enabling unique protein interactions. Its large atomic radius (198 pm) creates significant van der Waals contacts within hydrophobic kinase pockets, and its low electronegativity (2.66) permits electron density polarization that supports halogen bonding (strength: 5–15 kJ/mol) with backbone carbonyls of VEGFR-2's Leu840 and Val848 residues [1] [6]. The iodine's polarizability also enhances π-stacking with Phe1047 in the DFG motif, a critical interaction for type II inhibitor binding.
Table 2: Physicochemical and Binding Effects of Halogen Substituents
Parameter | Fluorine | Iodine | Combined Effect |
---|---|---|---|
Bond strength (C-X) | 485 kJ/mol | 240 kJ/mol | N/A |
Van der Waals radius | 1.47 Å | 1.98 Å | Complementary bulk occupancy |
Electronegativity | 3.98 | 2.66 | Dipole moment optimization |
Key protein interactions | H-bond mimicry | Halogen bonding | Multi-modal binding |
Metabolic stability | ↑ 3.7-fold (t₁/₂) | ↑ 2.1-fold (t₁/₂) | Synergistic stabilization |
Lipophilicity (ClogP) | Δ +0.25 | Δ +1.30 | Optimal range for cell penetration |
Data compiled from comparative studies of halogenated kinase inhibitors [1] [6] [8]
The target compound exhibits structural homology with clinical VEGFR-2 inhibitors through three-dimensional pharmacophore mimicry:
Molecular docking reveals that the iodine atom establishes halogen bonding (distance: 3.2 Å) with the carbonyl oxygen of Val848 in VEGFR-2's activation loop—a critical interaction previously observed only in type III inhibitors like vemurafenib. This dual binding mode enables simultaneous occupation of the ATP site (via pyrimidine) and allosteric pocket (via iodophenyl), effectively stabilizing the inactive DFG-out conformation with calculated ΔG = -9.8 kcal/mol [1] [6].
Table 3: Structural Comparison with Clinical VEGFR-2 Inhibitors
Parameter | Target Compound | Sunitinib | Nintedanib | Sorafenib |
---|---|---|---|---|
Chemical class | Furan-pyrimidine | Indolin-2-one | Quinoline-carbamate | Urea-pyridyl |
Binding type | Type II/III hybrid | Type II | Type III | Type II |
Hinge binder | Pyrimidine N1/N3 | Pyrrole carbonyl | Quinoline N | Pyridine N |
DFG-pocket binder | Iodophenyl | Dimethylamino | Methoxybenzene | Trifluoromethyl |
Halogen bonds | I···Val848 (3.2 Å) | None | None | Cl···Glu917 (3.1 Å) |
VEGFR-2 Kᵢ (nM) | 5* | 9 | 13 | 6 |
*Predicted from molecular dynamics simulations [1] [6] [10]
The compound's bifunctional binding mechanism combines advantages of both type II and III inhibitors: it competes with ATP while allosterically stabilizing the inactive kinase conformation through halogen-bond induced distortion of the activation loop. This dual action potentially overcomes common resistance mutations in the ATP-binding pocket, as confirmed by >90% inhibition of T916M and F1047I VEGFR-2 mutants in cellular assays [6] [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3